![molecular formula C7H9NOS B064932 5-Thiazolepropanal, 4-methyl- CAS No. 165685-93-8](/img/structure/B64932.png)
5-Thiazolepropanal, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolepropanal, 4-methyl- is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. This compound is a member of the thiazole family, which is known for its diverse range of biological and chemical activities.
Wirkmechanismus
The mechanism of action of 5-Thiazolepropanal, 4-methyl- is not fully understood. However, studies have suggested that it may exert its biological activities through the inhibition of enzymes involved in various metabolic pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Thiazolepropanal, 4-methyl- exhibits various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, as well as the inhibition of tumor cell proliferation. Additionally, it has been shown to exhibit antioxidant and anti-inflammatory activities.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Thiazolepropanal, 4-methyl- in lab experiments include its high potency and selectivity, as well as its ease of synthesis. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 5-Thiazolepropanal, 4-methyl- include the investigation of its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects associated with its use.
In conclusion, 5-Thiazolepropanal, 4-methyl- is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential as a therapeutic agent and to identify any potential side effects associated with its use.
Synthesemethoden
The synthesis of 5-Thiazolepropanal, 4-methyl- can be achieved through various methods, including the reaction of 4-methylthiazole-5-carbaldehyde with propanal in the presence of a base, such as sodium methoxide. Another method involves the reaction of 4-methylthiazole-5-carboxylic acid with propanal in the presence of a dehydrating agent, such as thionyl chloride.
Wissenschaftliche Forschungsanwendungen
5-Thiazolepropanal, 4-methyl- has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antimicrobial, antitumor, and antifungal activities. Additionally, it has been investigated for its potential use as a building block in the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
165685-93-8 |
---|---|
Produktname |
5-Thiazolepropanal, 4-methyl- |
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
3-(4-methyl-1,3-thiazol-5-yl)propanal |
InChI |
InChI=1S/C7H9NOS/c1-6-7(3-2-4-9)10-5-8-6/h4-5H,2-3H2,1H3 |
InChI-Schlüssel |
FPAPHAYGCYZPAF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=N1)CCC=O |
Kanonische SMILES |
CC1=C(SC=N1)CCC=O |
Synonyme |
5-Thiazolepropanal, 4-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.